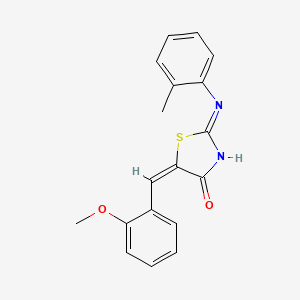

(E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one

説明

(E)-5-(2-Methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one is a thiazolidinone derivative featuring an (E)-configured benzylidene group at position 5, a 2-methoxy substitution on the benzylidene ring, and an o-tolylamino substituent at position 2 of the thiazol-4(5H)-one core.

特性

IUPAC Name |

(5E)-5-[(2-methoxyphenyl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-12-7-3-5-9-14(12)19-18-20-17(21)16(23-18)11-13-8-4-6-10-15(13)22-2/h3-11H,1-2H3,(H,19,20,21)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTXNMROYJOECE-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=CC=C3OC)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N=C2NC(=O)/C(=C\C3=CC=CC=C3OC)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one, identified by its CAS number 380567-04-4, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex molecular structure with the formula and a molecular weight of 324.4 g/mol. The following sections will delve into its biological activities, including antioxidant, antimicrobial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The molecular structure of (E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one can be depicted as follows:

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thiazole derivatives. The compound has been evaluated for its ability to scavenge free radicals, which is essential for mitigating oxidative stress-related diseases.

- Case Study : In vitro assays demonstrated that (E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one exhibited significant free radical scavenging activity. Its effectiveness was comparable to established antioxidants, suggesting its potential use in developing antioxidant therapies.

2. Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated against various pathogens.

- Findings : In a study assessing its antibacterial activity, (E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one showed notable inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated a strong potential for therapeutic applications in treating bacterial infections.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

3. Anticancer Activity

The anticancer potential of thiazole derivatives is a growing area of research. Preliminary studies suggest that (E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one may induce apoptosis in cancer cells.

- Research Findings : In cell line studies, this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.

The biological activities of (E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one are hypothesized to be mediated through several mechanisms:

- Free Radical Scavenging : The presence of methoxy and thiazole groups enhances electron donation capabilities, facilitating free radical neutralization.

- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.

類似化合物との比較

Key Observations:

Hydrogen Bonding Groups: Hydroxyl substituents (e.g., 2,4-dihydroxy in compound 8) significantly enhance tyrosinase inhibition via H-bond donor/acceptor interactions, whereas methoxy groups act as weak H-bond acceptors .

Electron-Withdrawing Substituents : Chlorine at the benzylidene ring (e.g., 6e) improves antimicrobial activity, likely by increasing electrophilicity and membrane permeability .

Stereochemistry : Z-isomers are more commonly reported, but E-isomers (e.g., ) may exhibit distinct reactivity due to spatial arrangement .

Notes:

- Z-Isomers: Typically synthesized via Knoevenagel condensation under acidic conditions (e.g., acetic acid) .

- E-Isomers: Require alternative approaches, such as Michael-type additions with malononitrile, to stabilize the E-configuration .

Structure-Activity Relationship (SAR)

Benzylidene Ring: 2-Methoxy Substitution: Predicted to moderately enhance solubility but may reduce tyrosinase affinity compared to hydroxylated analogs. Ortho vs. Para Substitution: Ortho-substituents (e.g., o-tolylamino) may introduce steric hindrance, limiting target binding .

Amino Substituents: Cyclopropylamino: Increases lipophilicity, improving antimicrobial activity . Benzylamino: Facilitates π-π stacking with enzyme active sites, critical for tyrosinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。